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molecular formula C7H12ClN5 B8645846 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro- CAS No. 37019-19-5

1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-

Cat. No. B8645846
M. Wt: 201.66 g/mol
InChI Key: ROLHQCWTEFKSMZ-UHFFFAOYSA-N
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Patent
US06124381

Procedure details

Into a four-necked flask equipped with a stirrer, a thermometer and a condenser, 18.5 g (0.1 mol) of cyanuric chloride and 150 ml of acetonitrile were dissolved at room temperatures, followed by adding dropwise a mixed solution containing of 7.3 g (0.1 mol) of n-butyl amine and 20 g of an ion-exchanged water over 2 hours while maintaining at a reaction temperature of not more than 5° C. After that, a solution containing of 10 g (0.1 mol) of potassium hydrogen carbonate and 40 g of an ion-exchanged water was added dropwise over 1 hour while maintaining the temperature at not more than 5° C., followed by adding dropwise 15.2 g (0.25 mol) of 28% aqueous ammonia at the same temperature and stirring at 50° C. for 4 hours after gradually heating. After that, a product was filtered and washed with a large quantity of an ion-exchanged water, followed by drying in vacuo to obtain 2-amino-4-butylamino-6-chloro-1,3,5-triazine which is an intermediate raw material. Total quantity of the raw material was dispersed into 100 g of an ion-exchanged water, followed by adding 8.1 g (0.11 mol) of n-butyl amine and raising the temperature to a reflux temperature while stirring and reacting for 2 hours. Further, a solution containing 4.0 g (0.1 mol) by weight of sodium hydroxide and 20 g of an ion-exchanged water was dropwise added over 1 hour, followed by allowing to react at the reflux temperature for 2 hours. After cooling to room temperatures, a product was extracted with 100 ml of toluene, and an organic layer was washed five times with 80 ml of an ion-exchanged water, followed by distilling off solvents at reduced pressure to obtain 27 g of 2-amino-4,6-bis(monobutylamino)-1,3,5-triazine.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ion-exchanged
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
ion-exchanged
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].C(=O)([O-])O.[K+].[NH3:20]>O.C(#N)C>[NH2:20][C:8]1[N:1]=[C:2]([NH:14][CH2:10][CH2:11][CH2:12][CH3:13])[N:4]=[C:5]([Cl:6])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
C(CCC)N
Name
ion-exchanged
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
ion-exchanged
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
15.2 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a four-necked flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
by adding dropwise a mixed solution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining at a reaction temperature of not more than 5° C
ADDITION
Type
ADDITION
Details
was added dropwise over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at not more than 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
after gradually heating
FILTRATION
Type
FILTRATION
Details
After that, a product was filtered
WASH
Type
WASH
Details
washed with a large quantity of an ion-exchanged water
CUSTOM
Type
CUSTOM
Details
by drying in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)NCCCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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